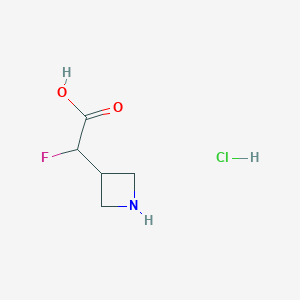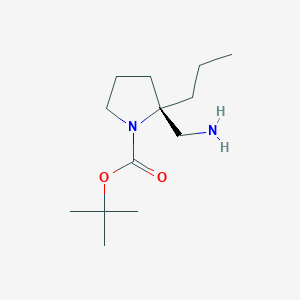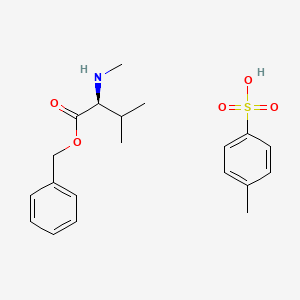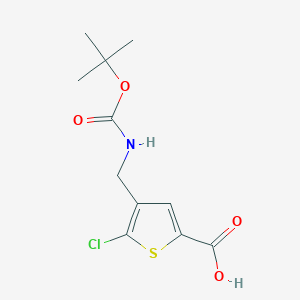![molecular formula C21H17FN6O2S B3013820 N-(4-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 893937-02-5](/img/structure/B3013820.png)
N-(4-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure. The structure can be described in terms of the arrangement and bonding of atoms.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves examining the spatial arrangement of atoms in the compound and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, the conditions of the reaction, and the mechanism.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance typically undergoes.Applications De Recherche Scientifique
Anti-Inflammatory Activity
N-(4-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide and its derivatives have demonstrated potential in anti-inflammatory activities. In a study by Sunder and Maleraju (2013), various derivatives of this compound showed significant to moderate anti-inflammatory effects, highlighting its potential in this area (Sunder & Maleraju, 2013).
Antimicrobial Activity
Research by Bondock et al. (2008) explored the antimicrobial properties of compounds related to N-(4-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide. The study synthesized new heterocycles incorporating the moiety and evaluated their antimicrobial effects, showing promising results (Bondock, Rabie, Etman, & Fadda, 2008).
Antitumor Activity
Several studies have investigated the antitumor potential of derivatives of this compound. Alqasoumi et al. (2009) synthesized novel acetamide derivatives and found them to be more effective than the reference drug doxorubicin in antitumor activity (Alqasoumi et al., 2009). El-Morsy et al. (2017) also synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, some of which showed mild to moderate antitumor activity (El-Morsy, El-Sayed, & Abulkhair, 2017).
Neuroinflammatory Processes Biomarker
Damont et al. (2015) synthesized and evaluated novel pyrazolo[1,5-a]pyrimidines, closely related to this compound, as potential biomarkers for neuroinflammatory processes. Their derivatives displayed subnanomolar affinity for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammation (Damont et al., 2015).
Antioxidant Activity
El‐Mekabaty (2015) investigated derivatives of this compound for their antioxidant properties. Some derivatives exhibited antioxidant activity nearly equal to that of ascorbic acid, indicating their potential use as antioxidants (El‐Mekabaty, 2015).
Antipsoriatic Effects
Li et al. (2016) discovered potent FLT3 inhibitors among pyrazolo[3,4-d]pyrimidine derivatives. One such compound exhibited significant antipsoriatic effects in a psoriatic animal model, suggesting its potential as a drug candidate for psoriasis treatment (Li et al., 2016).
Safety And Hazards
This involves detailing any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact. It also includes appropriate safety precautions and first aid measures.
Orientations Futures
This could involve potential applications of the compound, areas for further research, or possible modifications of the compound to enhance its properties or reduce its hazards.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O2S/c1-13(29)26-15-4-6-16(7-5-15)27-19(30)11-31-21-18-10-25-28(20(18)23-12-24-21)17-8-2-14(22)3-9-17/h2-10,12H,11H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUGYQFYBTUPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-chloro-N-[1-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B3013750.png)
![N-(1-cyanocycloheptyl)-2-[(3-acetamidophenyl)amino]acetamide](/img/structure/B3013751.png)




![2-methyl-5-phenethyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3013760.png)